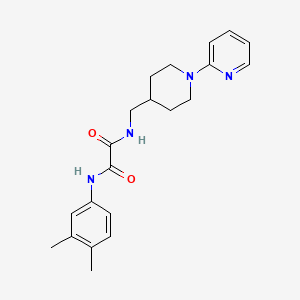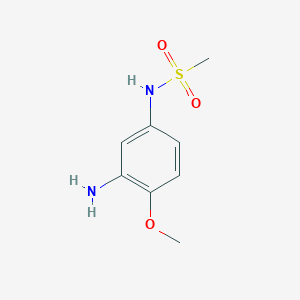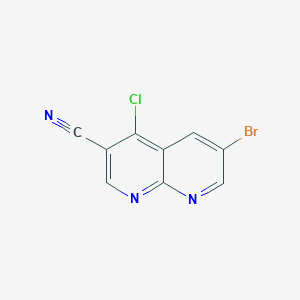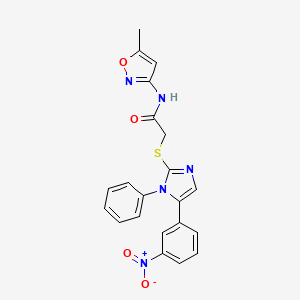
N1-(3,4-dimethylphenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide
Vue d'ensemble
Description
N1-(3,4-dimethylphenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide, also known as DPA-714, is a selective ligand for the translocator protein 18 kDa (TSPO). TSPO is a mitochondrial protein that is involved in the transport of cholesterol and other molecules into the mitochondria. DPA-714 has been used extensively in scientific research to study the role of TSPO in various physiological and pathological conditions.
Mécanisme D'action
N1-(3,4-dimethylphenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide binds selectively to TSPO, which is expressed in various cell types, including immune cells, glial cells, and neurons. The binding of this compound to TSPO modulates the transport of cholesterol and other molecules into the mitochondria, which affects cellular metabolism and signaling pathways. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the regulation of mitochondrial function and the modulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and promote mitochondrial biogenesis. This compound has also been shown to enhance the survival and function of neurons and glial cells, and to reduce neuroinflammation and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
N1-(3,4-dimethylphenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide has several advantages for lab experiments, including its high selectivity for TSPO, its ability to penetrate the blood-brain barrier, and its stability in vivo. However, there are also some limitations to its use, including its relatively low affinity for TSPO, its potential for off-target effects, and its limited availability and high cost.
Orientations Futures
There are several future directions for research on N1-(3,4-dimethylphenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide and TSPO. One area of interest is the role of TSPO in neuroinflammation and neurodegeneration, and the potential use of this compound as a therapeutic agent for these conditions. Another area of interest is the regulation of TSPO expression and function in various cell types, and the development of new ligands for TSPO with improved selectivity and affinity. Finally, there is a need for further research on the biochemical and physiological effects of this compound and TSPO in various disease states and physiological conditions.
Applications De Recherche Scientifique
N1-(3,4-dimethylphenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide has been used extensively in scientific research to study the role of TSPO in various physiological and pathological conditions. It has been used as a radioligand for positron emission tomography (PET) imaging to study the expression of TSPO in vivo. This compound has also been used to investigate the role of TSPO in neuroinflammation, neurodegeneration, and cancer.
Propriétés
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-15-6-7-18(13-16(15)2)24-21(27)20(26)23-14-17-8-11-25(12-9-17)19-5-3-4-10-22-19/h3-7,10,13,17H,8-9,11-12,14H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBGOHXGQVTDEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=CC=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one](/img/structure/B3224502.png)



![7-Methyl-5-oxo-5H-thiazolo[3,2-A]pyrimidine-6-carboxylic acid](/img/structure/B3224546.png)

![5-(Acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]oxazole-6,7-diyl diacetate](/img/structure/B3224562.png)




![N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3224595.png)